molecular formula C7H14ClNO B1429053 5-Methylazepan-4-one hydrochloride CAS No. 1228450-23-4

5-Methylazepan-4-one hydrochloride

Cat. No. B1429053
CAS RN: 1228450-23-4
M. Wt: 163.64 g/mol
InChI Key: HWEPWXKHORTTJJ-UHFFFAOYSA-N
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Description

5-Methylazepan-4-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It is a methyl derivative of Azepan-4-one and is used as a synthetic intermediate in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of 5-Methylazepan-4-one hydrochloride consists of a seven-membered ring with a ketone functional group and a methyl group attached . The InChI string for this compound is InChI=1S/C7H13NO/c1-6-2-4-8-5-3-7(6)9/h6,8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

5-Methylazepan-4-one hydrochloride has a molecular weight of 163.64 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 127.099714038 g/mol .

Scientific Research Applications

  • Corrosion Inhibition : 5-Methylazepan-4-one hydrochloride derivatives have been studied for their effectiveness in corrosion inhibition. For instance, 4H-triazole derivatives, including 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), have been found effective in protecting mild steel against corrosion in hydrochloric acid solutions, showing high inhibition efficiency (Bentiss et al., 2007). Similar studies have also confirmed the efficacy of these compounds in acidic media, providing up to 99% inhibition efficiency in certain conditions (Lagrenée et al., 2002).

  • Pharmacological Applications : Several studies have explored the use of 5-Methylazepan-4-one hydrochloride derivatives in pharmacology. For example, a non-peptide V2 arginine vasopressin (AVP) antagonist, studied for its potential in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), showed promising results (Saito et al., 1997).

  • Neuropharmacology : Compounds related to 5-Methylazepan-4-one hydrochloride have been investigated in neuropharmacology. For instance, a study on a neurokinin-1 receptor antagonist indicated its potential applications in treating conditions like depression and emesis (Harrison et al., 2001).

  • Obesity Treatment : Research on lorcaserin, a selective 5-HT2C agonist related to 5-Methylazepan-4-one hydrochloride, demonstrated its potential in treating obesity, showing its ability to reduce food intake and body weight gain in animal models (Thomsen et al., 2008).

properties

IUPAC Name

5-methylazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-4-8-5-3-7(6)9;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPWXKHORTTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylazepan-4-one hydrochloride

CAS RN

1228450-23-4
Record name 4H-Azepin-4-one, hexahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228450-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 4-methyl-5-oxo-azepane-1-carboxylic acid tert-butyl ester (700 mg, 3.083 mmol) was dissolved in 10% TFA in DCM (30 mL) and stirred at RT for 6 hours before being evaporated to give 0.74 g of 5-methyl-azepan-4-one hydrochloride.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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